molecular formula C16H15ClN2O2 B5620114 4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide

4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide

Cat. No.: B5620114
M. Wt: 302.75 g/mol
InChI Key: XNUPEHZIEBWHTG-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylamino group attached to a benzamide structure, with a 3-chloro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide typically involves the following steps:

    Amidation: The amidation reaction involves the coupling of the acetylated aniline with 3-chloro-2-methylbenzoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-N-(3-chlorophenyl)benzamide
  • 4-(acetylamino)-N-(2-methylphenyl)benzamide
  • 4-(acetylamino)-N-(3-methylphenyl)benzamide

Uniqueness

4-(acetylamino)-N-(3-chloro-2-methylphenyl)benzamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-acetamido-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-14(17)4-3-5-15(10)19-16(21)12-6-8-13(9-7-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPEHZIEBWHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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